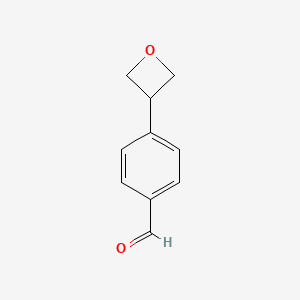![molecular formula C10H13I B13435770 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene is an organic compound with the molecular formula C10H13I It is a derivative of benzene, where a methyl group and an iodo-substituted isopropyl group are attached to the benzene ring
Métodos De Preparación
The synthesis of 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene typically involves the iodination of 4-methylisopropylbenzene. One common method includes the reaction of 4-methylisopropylbenzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions to introduce the iodine atom at the desired position .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow iodination, which allows for better control over reaction parameters and yields.
Análisis De Reacciones Químicas
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: As an alkyl halide, it can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms).
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove the iodine atom, yielding hydrocarbons.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene has several applications in scientific research:
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which is useful in tracing and imaging applications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are specific to the reaction conditions and the desired products.
Comparación Con Compuestos Similares
Similar compounds to 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene include other iodo-substituted alkylbenzenes, such as:
1-Iodo-4-methylbenzene: Lacks the isopropyl group, making it less sterically hindered.
1-[(1R)-2-Bromo-1-methylethyl]-4-methylbenzene: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and applications.
1-[(1R)-2-Chloro-1-methylethyl]-4-methylbenzene: Contains a chlorine atom, which is less reactive than iodine but more stable.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can participate in a variety of chemical transformations.
Propiedades
Fórmula molecular |
C10H13I |
|---|---|
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
1-[(2R)-1-iodopropan-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C10H13I/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3/t9-/m0/s1 |
Clave InChI |
GKMSNNRIWWJYTA-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H](C)CI |
SMILES canónico |
CC1=CC=C(C=C1)C(C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


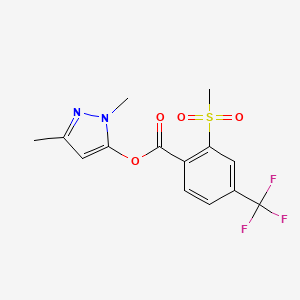
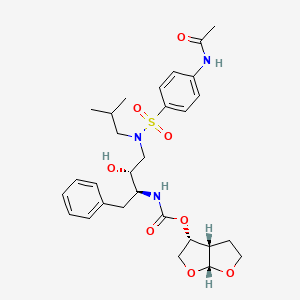
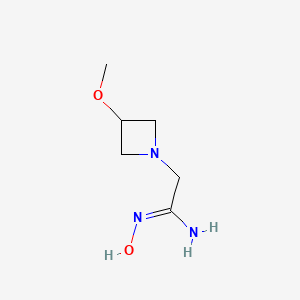
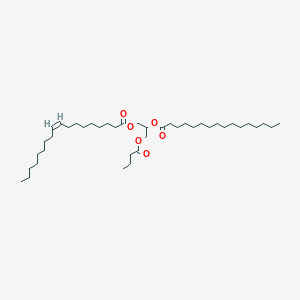

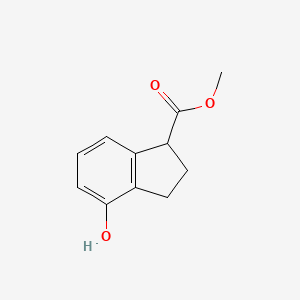

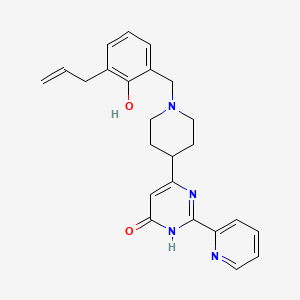
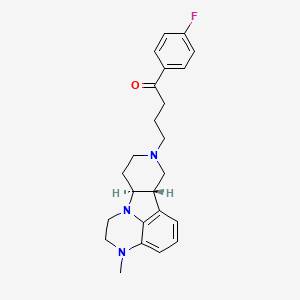
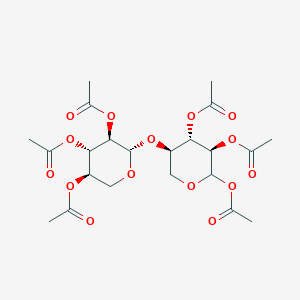
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)

